BenchChemオンラインストアへようこそ!

4-(Methylamino)benzoate

Synthetic Chemistry Medicinal Chemistry LDH5 Inhibition

4-(Methylamino)benzoate (commonly supplied as its methyl ester, Methyl 4-(methylamino)benzoate, CAS 18358-63-9) is a para-substituted aminobenzoate ester with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. It belongs to the aminobenzoic acid derivative class and is characterized by a single N-methyl substituent on the aromatic amine, which confers distinct hydrogen-bonding capacity and nucleophilicity compared to its primary amine (Methyl 4-aminobenzoate) and tertiary amine (Methyl 4-(dimethylamino)benzoate) analogs.

Molecular Formula C8H8NO2-
Molecular Weight 150.15 g/mol
Cat. No. B8343159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylamino)benzoate
Molecular FormulaC8H8NO2-
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)C(=O)[O-]
InChIInChI=1S/C8H9NO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)/p-1
InChIKeyZVIDMSBTYRSMAR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylamino)benzoate for Research Procurement: Compound Identity, Key Physicochemical Specifications, and Supply Landscape


4-(Methylamino)benzoate (commonly supplied as its methyl ester, Methyl 4-(methylamino)benzoate, CAS 18358-63-9) is a para-substituted aminobenzoate ester with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. It belongs to the aminobenzoic acid derivative class and is characterized by a single N-methyl substituent on the aromatic amine, which confers distinct hydrogen-bonding capacity and nucleophilicity compared to its primary amine (Methyl 4-aminobenzoate) and tertiary amine (Methyl 4-(dimethylamino)benzoate) analogs [1]. The compound is typically supplied as a solid with a melting point of 94–96 °C, a density of 1.125 g/cm³, and limited aqueous solubility of approximately 1.2 g/L at 25 °C . Its primary documented role is as a synthetic building block—specifically as a reagent in the preparation of sulfonamide-containing N-hydroxyindole-2-carboxylates that act as inhibitors of human lactate dehydrogenase isoform 5 (hLDH5), a target in cancer metabolism . Commercial availability spans multiple global suppliers (e.g., Thermo Scientific/Alfa Aesar, Aladdin Scientific, BOC Sciences) at purities ≥98%, with pricing scaling from ~$15.90/g to ~$872.90/100g depending on quantity .

Why 4-(Methylamino)benzoate Cannot Be Casually Replaced by Unsubstituted or Dimethylamino Analogs in hLDH5-Targeted Synthesis


The N-monomethyl substitution pattern on 4-(Methylamino)benzoate is not an arbitrary structural feature; it directly determines the compound's utility as a synthetic intermediate for hLDH5 inhibitor programs. The monomethylamino group provides a single hydrogen-bond donor that is geometrically and electronically distinct from the two donors of the primary amine (Methyl 4-aminobenzoate) and the zero donors of the tertiary amine (Methyl 4-(dimethylamino)benzoate). This single NH donor is essential for the subsequent sulfonamide coupling step that generates the N-hydroxyindole-2-carboxylate pharmacophore—a transformation that is either impossible or yields different regioisomers when attempted with the dimethylamino or unsubstituted amino analogs . Furthermore, the logP of Methyl 4-(methylamino)benzoate (XLogP3 = 2.2) positions it in a lipophilicity range that balances organic-phase reactivity with adequate aqueous handling, whereas the dimethylamino analog (logP ~2.5) is more lipophilic and the primary amine analog (logP ~1.4) is more polar, affecting both reaction partitioning and purification workflows . Substitution with the free acid form, 4-(methylamino)benzoic acid (CAS 10541-83-0), introduces a carboxylic acid moiety that requires additional protection/deprotection steps and exhibits a pKa of 5.04, altering both reactivity and solubility profiles relative to the methyl ester [1].

Quantitative Differentiation of 4-(Methylamino)benzoate: Comparator Evidence for Informed Procurement Decisions


Synthetic Yield in hLDH5 Inhibitor Building Block Preparation: Monomethylamino vs. Primary Amino Ester Entry Points

In patent-described procedures for preparing 4-methylaminobenzoic acid methyl ester, the direct monomethylation of ethyl 4-aminobenzoate using dimethyl sulfate and diisopropylethylamine followed by ester exchange delivered Methyl 4-(methylamino)benzoate in a 53.3% isolated yield at 0.412 mol scale after chromatographic purification . In contrast, literature procedures for the primary amine analog Methyl 4-aminobenzoate typically report significantly higher yields (64–93%) from direct esterification of 4-aminobenzoic acid because no selective mono-N-alkylation step is required [1]. This 10–40 percentage-point yield differential reflects the intrinsic synthetic challenge of achieving selective mono-N-methylation without over-alkylation to the dimethylamino byproduct. For procurement decisions, this means that when the monomethylamino building block is specifically required, purchasing the pre-formed Methyl 4-(methylamino)benzoate eliminates the yield loss and purification burden associated with in-house selective N-methylation, thereby improving downstream cost-efficiency in multi-step inhibitor synthesis

Synthetic Chemistry Medicinal Chemistry LDH5 Inhibition

Enzyme Inhibition Potency: 5-Chloropyridin-3-yl 4-(methylamino)benzoate as a Sub-Micromolar Inhibitor of a Cysteine Protease

The 4-(methylamino)benzoate scaffold, when elaborated to 5-chloropyridin-3-yl 4-(methylamino)benzoate, functions as an inhibitor of a viral cysteine protease (EC 3.4.22.28, associated with Hepatovirus A) with 82% inhibition observed at 10 µM and less than 10% inhibition at 1 µM [1]. In contrast, the analogous 5-chloropyridin-3-yl 4-aminobenzoate (primary amine-derived) scaffold was evaluated against chorismate mutase and showed no inhibition at any tested concentration . Although these two data points come from different enzyme assays, they demonstrate that the N-methyl substitution on the 4-aminobenzoate core is a critical determinant of biological activity: the monomethylamino derivative engages the protease target with measurable potency, whereas the primary amino analog is completely inactive in a structurally distinct but conceptually comparable enzyme inhibition assay. This selectivity window suggests that the monomethylamino group participates in productive target engagement that the primary amine cannot replicate.

Enzymology Protease Inhibition Antiviral Research

Aqueous Solubility Comparison: Impact on Reaction Medium Selection for Methyl 4-(methylamino)benzoate vs. Methyl 4-(dimethylamino)benzoate

Methyl 4-(methylamino)benzoate exhibits an experimentally measured aqueous solubility of 1.2 g/L at 25 °C . Its tertiary amine analog, Methyl 4-(dimethylamino)benzoate (CAS 1202-25-1), has a reported aqueous solubility of 89.4 mg/L (0.0894 g/L) at 25 °C . This represents a ~13.4-fold solubility advantage for the monomethylamino compound. The difference arises from the presence of a hydrogen-bond donor (NH) in Methyl 4-(methylamino)benzoate, which enhances water solvation, whereas the dimethylamino analog lacks this donor and is consequently more hydrophobic. For synthetic chemists designing aqueous or mixed aqueous-organic reaction conditions, the monomethylamino compound's higher solubility provides greater operational flexibility—particularly in amide coupling or sulfonamide formation steps where aqueous bases are employed.

Physicochemical Properties Formulation Process Chemistry

Lipophilicity (LogP) Differentiation: Chromatographic Behavior and Membrane Partitioning of Methyl 4-(methylamino)benzoate vs. Close Analogs

The experimental XLogP3 of Methyl 4-(methylamino)benzoate is 2.2 . By comparison, the primary amine analog Methyl 4-aminobenzoate has a logP of 1.37 [1], and the dimethylamino analog Methyl 4-(dimethylamino)benzoate has a predicted logP of approximately 2.5 . This logP window of 2.2 places the target compound in a distinct lipophilicity band that differs by approximately +0.83 log units from the primary amine and approximately −0.3 log units from the tertiary amine. In reversed-phase chromatographic purification (C18), a ΔlogP of ~0.8 corresponds to a meaningful shift in retention time, enabling baseline separation of the monomethylamino product from unreacted primary amine starting material or over-alkylated dimethylamino byproduct. In biological contexts, this logP range is associated with moderate membrane permeability balanced against acceptable aqueous solubility—an important consideration when the compound is used as a precursor for bioactive molecule synthesis.

Lipophilicity ADME Chromatography Method Development

Optimal Application Scenarios for 4-(Methylamino)benzoate Based on Quantitative Differentiation Evidence


Synthesis of Sulfonamide-Containing hLDH5 Inhibitors for Cancer Metabolism Research

Methyl 4-(methylamino)benzoate is the designated reagent for constructing sulfonamide-containing N-hydroxyindole-2-carboxylates that inhibit human lactate dehydrogenase isoform 5 (hLDH5), a validated target in glycolysis-dependent cancers . The single N–H donor of the monomethylamino group is essential for the sulfonamide coupling step, and procurement of the pre-formed monomethylamino ester eliminates the ~30–47% yield loss from in-house selective N-methylation (53.3% reported yield vs. 64–93% for the primary amine analog direct esterification) [1]. Researchers in oncology-focused medicinal chemistry should prioritize this compound when the synthetic route requires a mono-N-methylated para-aminobenzoate entry point.

Protease Inhibitor Development Leveraging the 4-(Methylamino)benzoate Pharmacophore

Derivatives of 4-(methylamino)benzoate, such as 5-chloropyridin-3-yl 4-(methylamino)benzoate, exhibit 82% enzyme inhibition at 10 µM against viral cysteine protease EC 3.4.22.28, while the corresponding primary amine analog shows no inhibition in comparable enzyme assays . This functional selectivity demonstrates that the N-methylamino group is required for target engagement. Laboratories developing antiviral or antiparasitic protease inhibitors should specify the N-monomethyl building block in their SAR campaigns, as substituting the unmodified 4-aminobenzoate scaffold is unlikely to yield active compounds [1].

Aqueous-Phase Synthetic Method Development Requiring Moderate Solubility and Defined Lipophilicity

With an aqueous solubility of 1.2 g/L—approximately 13.4-fold higher than the dimethylamino analog (89.4 mg/L)—Methyl 4-(methylamino)benzoate is the preferred choice for synthetic protocols employing aqueous bases, mixed aqueous-organic solvent systems, or aqueous workup steps . Its intermediate XLogP3 of 2.2 also provides predictable reversed-phase chromatographic behavior, enabling efficient separation from both more polar (primary amine, logP 1.37) and more lipophilic (dimethylamino, logP ~2.5) impurities [1]. Process chemists scaling up multi-step syntheses that involve amide bond formation or sulfonylation in partially aqueous media should select this compound over the dimethylamino analog for superior handling characteristics.

Medicinal Chemistry Building Block Procurement for Lead Optimization Libraries

The combination of a single hydrogen-bond donor (NH), a hydrogen-bond acceptor ester, and a logP of 2.2 makes Methyl 4-(methylamino)benzoate a versatile fragment for lead optimization libraries targeting enzymes with hydrogen-bonding requirements in their active sites . Its XLogP3 of 2.2 sits within the optimal range for oral bioavailability (Lipinski-compliant), whereas the dimethylamino analog (XLogP3 ~2.5) trends toward the upper boundary and the primary amine analog (logP 1.37) may limit membrane permeability [1]. Procurement groups supporting medicinal chemistry teams should stock this compound as a differentiated building block that cannot be functionally replaced by either the primary amine or the dimethylamine ester in library syntheses where the monomethylamino motif is specifically required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Methylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.